molecular formula C11H13BrN2O5 B1684500 布维地那 CAS No. 69304-47-8

布维地那

货号: B1684500
CAS 编号: 69304-47-8
分子量: 333.13 g/mol
InChI 键: ODZBBRURCPAEIQ-PIXDULNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Efficacy in Treating Herpes Zoster

Brivudine has been extensively studied for its effectiveness in treating herpes zoster. Clinical trials have demonstrated that it is significantly more effective than acyclovir, the standard antiviral treatment. Key findings from various studies are summarized in the table below:

Study Participants Treatment Duration Brivudine Dosage Acyclovir Dosage Key Findings
1227 patients7 days125 mg once daily800 mg five times dailyBrivudine superior in terminating vesicle formation (p=0.014)
2095 patientsVarious125 mg once daily800 mg five times dailyBrivudine reduced incidence of postherpetic neuralgia (p=0.04)
608 patientsFollow-up after treatment125 mg once daily800 mg five times dailyLower incidence of postherpetic neuralgia in brivudine group (32.7% vs. 43.5%)

Brivudine has shown a faster time to cessation of new vesicle formation compared to acyclovir, indicating its superior antiviral activity . In addition to its efficacy, brivudine is associated with a similar safety profile to acyclovir, with adverse events reported at comparable rates .

Applications in Immunocompromised Patients

Brivudine has also been evaluated for its effectiveness in treating herpes zoster in immunocompromised pediatric patients. A study indicated that oral brivudine was well-tolerated and effective in this vulnerable population, with a significant percentage of patients achieving complete healing within two weeks . The findings suggest that brivudine could serve as an effective outpatient treatment for children with hematological malignancies or other conditions that compromise their immune systems.

Comparative Safety Profile

The safety of brivudine has been a topic of investigation across multiple studies. A meta-analysis encompassing randomized controlled trials indicated no significant difference in adverse reactions between brivudine and other antiviral treatments like acyclovir and valaciclovir . This suggests that while brivudine is more effective, it does not increase the risk of side effects compared to existing therapies.

作用机制

Target of Action

Brivudine primarily targets two key enzymes: Thymidine kinase 2, mitochondrial (TK2) and DNA polymerase . TK2 is a substrate for Brivudine . DNA polymerase, an enzyme of Human herpesvirus 1, is inhibited by Brivudine . These enzymes play crucial roles in the replication of the virus.

Mode of Action

Brivudine, being a nucleoside analogue, resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . Brivudine lacks a specific chemical group that is necessary for further dna chain elongation . This results in premature termination of the DNA chain, inhibiting the virus’s ability to replicate its genetic material .

Biochemical Pathways

Brivudine’s action affects the biochemical pathways involved in viral DNA replication. By inhibiting DNA polymerase and acting as a substrate for TK2, Brivudine disrupts the normal replication process of the virus . This leads to the premature termination of the viral DNA chain, thereby suppressing the replication of the virus .

Result of Action

The molecular effect of Brivudine’s action is the inhibition of viral DNA replication, leading to the suppression of the virus . On a cellular level, this results in a decrease in the severity and duration of the symptoms of herpes zoster infections, and accelerates the healing process .

Action Environment

The efficacy of Brivudine can be influenced by various environmental factors. For instance, the reactivation of the varicella-zoster virus, which Brivudine treats, is more common in individuals with weakened immune systems, such as the elderly or those with immunodeficiencies . Therefore, the patient’s health status can significantly impact the efficacy of Brivudine.

生化分析

Biochemical Properties

Brivudine interacts with several enzymes and proteins within the cell. It is a substrate for the enzyme Thymidine kinase 2, mitochondrial . This enzyme plays a crucial role in the salvage pathway of pyrimidine synthesis .

Cellular Effects

Brivudine can affect blood cell counts, leading to conditions like anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) . In some cases, Brivudine has been associated with neurological side effects, such as dizziness, confusion, and tremors .

Molecular Mechanism

Brivudine’s mechanism of action is tied to its status as a nucleoside analogue . It resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . Brivudine lacks a specific chemical group that is necessary for further DNA chain elongation . This results in premature termination of the DNA chain, inhibiting the virus’s ability to replicate its genetic material .

Temporal Effects in Laboratory Settings

It is known that Brivudine’s antiviral properties help to suppress the replication of the virus, reduce the severity and duration of the symptoms, and accelerate the healing process .

Metabolic Pathways

It is known that Brivudine is almost completely (>95%) bound to plasma proteins .

Transport and Distribution

Brivudine is well and rapidly absorbed from the gut and undergoes first-pass metabolism in the liver . The resulting metabolite is bromovinyluracil (BVU), which does not have antiviral activity .

准备方法

The preparation of Brivudine involves several synthetic routes and reaction conditions. One method includes the reaction between 2’-deoxy uracil and paraformaldehyde to obtain 5-methylol-2’-deoxy uracil. This intermediate is then oxidized with manganese dioxide to prepare 5-formyl-2’-deoxy uracil. The condensation of 5-formyl-2’-deoxy uracil with malonic acid produces (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil. Finally, the reaction of (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil with N-bromo succimide in the presence of potassium acetate yields Brivudine . This method is noted for its simplicity, high yield, and environmental friendliness, making it suitable for industrial production .

生物活性

Brivudine, chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a nucleoside analog primarily used as an antiviral agent against the Varicella-Zoster virus (VZV) and herpes simplex virus (HSV). It exhibits significant biological activity due to its mechanism of action, which involves the inhibition of viral DNA synthesis. This article delves into the biological activity of brivudine, highlighting its pharmacokinetics, efficacy in clinical settings, and potential drug interactions.

Brivudine's antiviral activity is attributed to its selective phosphorylation by viral thymidine kinases (TK) to form its active metabolites: monophosphate (BVDU-MP), diphosphate (BVDU-DP), and triphosphate (BVDU-TP). The triphosphate form competes with deoxythymidine triphosphate (dTTP) for incorporation into viral DNA, leading to the production of defective viral genomes. This mechanism effectively inhibits the replication of VZV and HSV at lower concentrations compared to other antiviral agents like acyclovir and valacyclovir .

Table 1: Pharmacokinetic Properties of Brivudine

PropertyValue
Oral Bioavailability~90%
Peak Plasma Concentration (Cmax)5.3 μg/mL
Half-life (t1/2)1.5 hours
MetabolismRapidly converted to BVU
ExcretionPrimarily renal

Clinical Efficacy

Brivudine has been shown to be significantly more effective than acyclovir in treating herpes zoster (HZ). A systematic review indicated that brivudine is 200-100 times more potent in inhibiting VZV replication compared to acyclovir . In a retrospective study involving HZ patients, brivudine demonstrated comparable efficacy in pain relief and lesion healing when compared to other antiviral treatments .

Case Studies

  • Immunocompromised Children with Herpes Zoster : A small cohort study reported that 78% of immunocompromised children treated with oral brivudine showed crusting of lesions within one week, with complete healing observed by week two. The study suggested that brivudine could be an effective outpatient treatment for this vulnerable population .
  • Elderly Patients : In another study focusing on elderly patients with HZ, brivudine was associated with a significant reduction in postherpetic neuralgia (PHN) development compared to standard treatments. The results indicated that early intervention with brivudine could mitigate long-term complications associated with HZ .

Table 2: Summary of Clinical Studies on Brivudine

Study TypePopulationOutcome
Retrospective StudyHZ PatientsComparable pain relief
Cohort StudyImmunocompromised Children78% crusting within one week
Randomized Control TrialElderly PatientsReduced incidence of PHN

Safety Profile and Drug Interactions

While brivudine is generally well-tolerated, it has notable contraindications, particularly concerning its interaction with 5-fluorouracil (5-FU). The degradation product of brivudine, bromovinyluracil (BVU), inhibits dihydropyrimidine dehydrogenase (DPD), leading to increased toxicity when used concurrently with 5-FU or its prodrug capecitabine. Clinicians must be vigilant about this potentially life-threatening interaction .

Table 3: Common Adverse Effects and Contraindications

Adverse EffectFrequency
NauseaCommon
FatigueCommon
Drug Interaction with 5-FUContraindicated

属性

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZBBRURCPAEIQ-PIXDULNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045755
Record name Brivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69304-47-8
Record name Brivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivudine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brivudine
Reactant of Route 2
Reactant of Route 2
Brivudine
Reactant of Route 3
Brivudine
Reactant of Route 4
Brivudine
Reactant of Route 5
Brivudine
Reactant of Route 6
Brivudine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。